
4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a piperidine derivative with a fluorophenyl group, a sulfonamide group, and a carboxamide group. Piperidine is a common structure in many pharmaceutical drugs, and the presence of the fluorophenyl group suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques can provide information about the types and numbers of atoms in the compound, as well as their connectivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating dimethylamine group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research has demonstrated that compounds with sulfonamide moieties and related structures exhibit significant antimicrobial and antifungal activities. For instance, the synthesis of novel sulfonamide derivatives has been shown to produce compounds with interesting antibacterial and antifungal properties, displaying higher activity compared to reference drugs in some cases (Ghorab et al., 2017). These compounds have been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential utility in combating microbial infections.
Anticancer Activity
The development of novel carboxamide derivatives has revealed potential cytotoxic activities against certain cancer cell lines. One study focused on the synthesis and evaluation of benzo[b][1,6]naphthyridin-(5H)ones carboxamide derivatives, identifying several compounds with potent cytotoxicity against murine leukemia and Lewis lung carcinoma, suggesting their relevance in anticancer research (Deady et al., 2005).
Enzyme Inhibition for Therapeutic Applications
Compounds incorporating sulfonamide groups have been explored for their inhibitory effects on various enzymes, which could be relevant for therapeutic applications. For instance, a series of substituted benzenesulfonamides have been investigated as aldose reductase inhibitors with antioxidant activity. These compounds could potentially address long-term diabetic complications, showcasing the versatility of sulfonamide derivatives in medical research (Alexiou & Demopoulos, 2010).
Molecular Recognition and Self-Assembly
The ability of certain sulfonamide-related compounds to recognize and selectively bind to specific types of molecules has been noted. For example, self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers have shown selective recognition of hydrophilic amino and N,N-dimethylamino compounds. This property could be exploited in the development of novel drug delivery systems or in the design of sensor technologies (Sawada et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(4-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-3-5-15(17)6-4-14/h3-6,13,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGQZAJLFNFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2697541.png)
![6-(2-Methoxy-5-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697543.png)
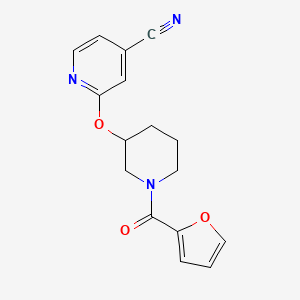
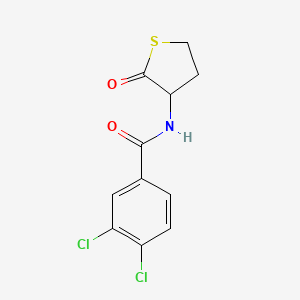
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2697547.png)

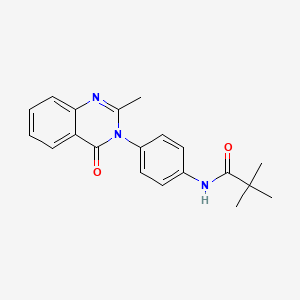
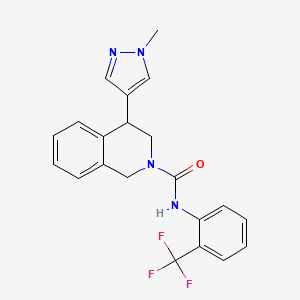
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2697556.png)

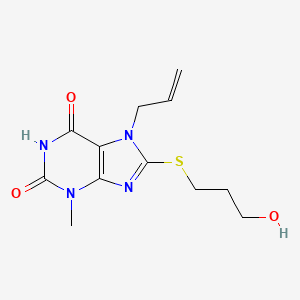
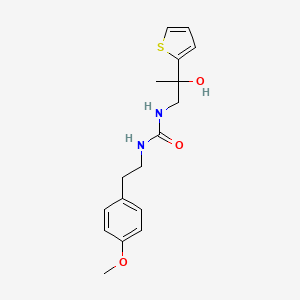

![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)